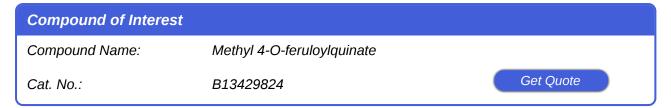


Spectroscopic and Mechanistic Insights into Methyl 4-O-feruloylquinate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-O-feruloylquinate**, a natural product of interest for its potential biological activities. The information herein is intended to be a valuable resource for the identification, characterization, and further investigation of this compound in drug discovery and development. While complete, experimentally verified spectroscopic data for **Methyl 4-O-feruloylquinate** is not extensively available in the public domain, this document compiles the known data and outlines the standard methodologies for its determination, often referencing the closely related parent compound, 4-O-feruloylquinic acid.

Spectroscopic Data

The structural elucidation of **Methyl 4-O-feruloylquinate** relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a certificate of analysis for a commercial sample of **Methyl 4-O-feruloylquinate** indicates that the NMR spectrum is "Consistent with structure," specific chemical shifts and coupling constants are not publicly detailed.[1] The data presented below is based on expected chemical shift ranges for feruloylquinic acid methyl esters and reference data for the parent compound, 4-O-feruloylquinic acid.[1][2] The primary difference in the spectrum of **Methyl 4-O-**



feruloylquinate is the presence of a methyl ester group, which introduces a characteristic proton singlet around δ 3.7 ppm and a carbon signal around δ 52 ppm.[2]

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for **Methyl 4-O-feruloylquinate**

Assignment (Moiety)	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Feruloyl - Olefinic H (trans)	7.0 - 7.5	-
Feruloyl - Aromatic H	6.5 - 7.2	-
Feruloyl - OCH₃	~3.8	~56
Quinate - H4 (ester linkage)	4.5 - 5.0	-
Quinate - Other CH/CH2	1.5 - 4.0	-
Quinate - Methyl Ester (OCH ₃)	~3.7	~52
Quinate - Carbonyl (C=O)	-	~176

Note: Data is inferred from related compounds and general spectroscopic principles.[1][2] The exact chemical shifts are dependent on the solvent used.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular formula of **Methyl 4-O-feruloylquinate** as C₁₈H₂₂O₉, with a corresponding molecular weight of approximately 382.36 g/mol .[1] While a detailed fragmentation pattern for the methyl ester is not readily available, the expected precursor ions and key fragment ions from the parent compound, 4-O-feruloylquinic acid, provide insight into the likely fragmentation pathways.[1][3]

Table 2: Mass Spectrometry Data for Methyl 4-O-feruloylquinate



Analysis Type	Expected Precursor Ion (m/z)	Key Fragment Ions (m/z) - Inferred from 4-O- Feruloylquinic Acid
ESI-MS	[M+H]+: ~383.13, [M+Na]+: ~405.11	193 (Feruloyl moiety), 177, 145, 117

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of **Methyl 4-O-feruloylquinate** is characteristic of the ferulic acid chromophore.[1]

Table 3: UV Spectroscopic Data for Methyl 4-O-feruloylquinate

Solvent	λmax (nm)
Methanol or Ethanol	~325 and ~290

Note: Expected values based on the feruloyl moiety.[3]

Experimental Protocols

The following sections outline the general methodologies for the isolation, purification, and spectroscopic analysis of **Methyl 4-O-feruloylquinate**.

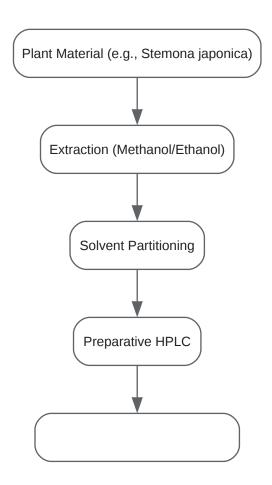
Isolation and Purification from Natural Sources

Methyl 4-O-feruloylquinate can be isolated from plant sources such as Stemona japonica.[1] A general workflow for its purification involves the following steps:

- Extraction: Dried and ground plant material is extracted with an organic solvent like methanol or ethanol.[1]
- Fractionation: The crude extract is partitioned between solvents of differing polarities (e.g., water and ethyl acetate) to separate compounds based on their solubility.[1]



 Chromatography: The target-containing fraction is subjected to chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.[1]



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Workflow for Isolation and Purification

Spectroscopic Analysis

- Sample Preparation: 2-5 mg of the purified compound for ¹H NMR (15-20 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in a 5 mm NMR tube.[2]
- Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

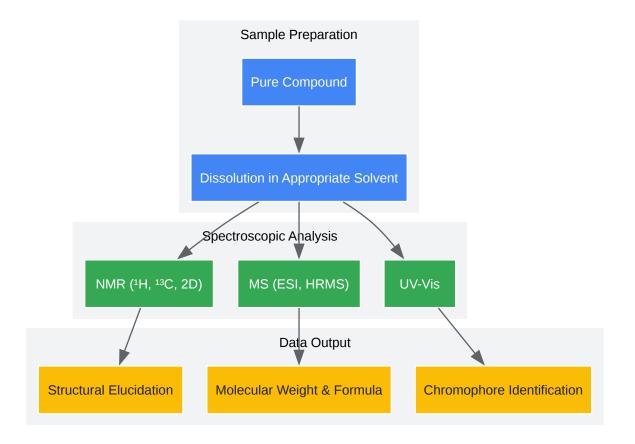
Foundational & Exploratory





- Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are
 performed to elucidate the structure. For ¹H NMR, 16-64 scans are typically acquired with a
 relaxation delay of 1-5 seconds. For ¹³C NMR, 1024 or more scans are often necessary with
 a relaxation delay of 2 seconds.[2]
- Sample Preparation: The purified compound is dissolved in a suitable solvent such as methanol.[1]
- Instrumentation: ESI-MS is commonly used for the analysis of polar natural products.[1]
- Data Acquisition: The sample solution is infused into the mass spectrometer, operating in both positive and negative ion modes to determine the molecular ion and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.[1]
- Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent like methanol or ethanol.[1]
- Instrumentation: A UV-Vis spectrophotometer is used to scan a wavelength range, typically 200-400 nm.[1]
- Data Analysis: The wavelengths of maximum absorbance (λmax) are recorded.[1]





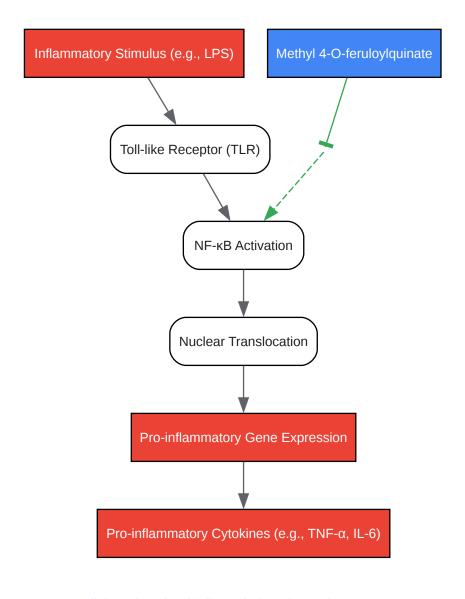
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General Workflow for Spectroscopic Analysis

Putative Signaling Pathway

Based on the known anti-inflammatory mechanisms of ferulic acid and its derivatives, it is hypothesized that **Methyl 4-O-feruloylquinate** may exert its effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4] The activation of this pathway is a central event in the inflammatory response, leading to the transcription of pro-inflammatory genes.





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Putative Anti-inflammatory Signaling Pathway

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